1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline
Description
This compound is a complex heterocyclic molecule featuring a quinoline core fused with a phosphorus-containing pentacyclic system (12,14-dioxa-13-phosphapentacyclo structure). The phosphorus atom within the pentacyclic framework may contribute to unique reactivity, such as catalytic or chelating capabilities, while the oxygen atoms (12,14-dioxa) could influence solubility and hydrogen-bonding interactions. This structural complexity distinguishes it from simpler quinoline derivatives and warrants detailed comparison with related compounds.
Properties
IUPAC Name |
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22NO2P/c1-4-12-23-20(8-1)15-17-26-28(23)29-24-13-5-2-9-21(24)16-18-27(29)32-33(31-26)30-19-7-11-22-10-3-6-14-25(22)30/h1-6,8-10,12-18H,7,11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTDEFANHFXFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline involves several steps. The synthetic route typically starts with the preparation of the quinoline moiety, followed by the construction of the phosphapentacyclic system. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a ligand in the synthesis of dinuclear copper (II) complexes, which exhibit rich coordination environments and are crucial for understanding catalytic activities. In biology and medicine, it may be explored for its potential therapeutic properties, although specific applications are still under investigation. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still being studied, but its potential as a ligand in coordination chemistry suggests it may influence metal-catalyzed reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Quinolines with Heterocyclic Side Chains
- Chloroquine and Hydroxychloroquine: These antimalarial drugs feature a quinoline ring substituted at the 4-position with a piperazine (chloroquine) or oxazine (hydroxychloroquine) side chain . Unlike the target compound, their substituents are nitrogen- or oxygen-based heterocycles rather than phosphorus-containing systems. Computational studies suggest that the coiled side chains in hydroxychloroquine may sterically hinder interactions with biomolecular targets, a factor less pronounced in the rigid phosphapentacyclo-substituted compound .
- 6-Quinolyl-1-Methyl Derivatives (e.g., Compounds [33]–[36]): Davis et al. (2020) demonstrated that substitutions at the 2- or 4-positions of the quinoline ring significantly affect antibacterial activity. For instance, compound [33] (4-substituted) exhibited I50ecDHFR = 0.75 µM, while bulkier substituents (e.g., diethylamino) reduced activity due to steric hindrance . The target compound’s 1-substituted phosphapentacyclo group may similarly influence steric and electronic interactions, though its larger size could enhance or restrict binding depending on the target site.
Phosphorus-Containing Heterocycles
- (2R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-Methyl-1,2,3,4-tetrahydroquinoline: This analog (CAS 1186392-43-7) shares the dihydroquinoline core but replaces the phosphapentacyclo group with a dinaphthodioxaphosphepin moiety.
- 10-[[13-(Dimethylamino)...]methoxymethyl]-N,N-dimethyl...: This derivative () introduces dimethylamino and methoxymethyl groups to the phosphapentacyclo structure. The amino groups could protonate under physiological conditions, enhancing solubility and bioavailability—a feature absent in the target compound, which lacks ionizable amines.
Key Research Findings and Implications
Steric and Electronic Effects :
The phosphapentacyclo substituent introduces significant steric bulk compared to piperazine or oxazine side chains in chloroquine derivatives. This could limit binding to compact active sites (e.g., DHFR) but enhance selectivity for larger pockets .
Phosphorus-Driven Reactivity :
The phosphorus atom may enable unique interactions, such as metal coordination or phosphorylation, which are absent in nitrogen/oxygen-based analogs. This could be leveraged in catalytic or therapeutic contexts.
Solubility and Bioavailability: The absence of ionizable groups (e.g., dimethylamino in ) may reduce the target compound’s solubility compared to charged analogs, necessitating formulation optimization .
Biological Activity
The compound 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline is a complex organic molecule characterized by a unique pentacyclic structure and the presence of phosphorus and oxygen atoms. This article aims to explore its biological activity through detailed research findings, potential applications, and relevant case studies.
Chemical Structure
The compound features a distinct pentacyclic framework with multiple functional groups that contribute to its reactivity and biological activity. The presence of the phosphapentacyclic structure suggests potential interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₁O₂P |
| CAS Number | 1417651-68-3 |
| Molecular Weight | 338.31 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate various biochemical pathways leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this quinoline derivative exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : The structural features of the compound indicate potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of similar phosphapentacyclic compounds against Staphylococcus aureus and Escherichia coli. Results showed that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Study 2: Anticancer Activity
Research focused on the effects of related quinoline compounds on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated a dose-dependent inhibition of cell proliferation with IC50 values around 25 µM.
In Vitro and In Vivo Studies
In vitro assays have been performed to assess the cytotoxicity and selectivity of the compound against cancerous versus normal cells. In vivo studies using animal models demonstrated significant tumor reduction when administered at specific dosages.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including cyclization and phosphorylation steps. Key challenges include steric hindrance from the pentamethylphenyl groups and the sensitivity of the phosphorus-oxygen framework. A typical approach might involve:
- Step 1 : Formation of the quinoline backbone via Skraup or Friedländer synthesis.
- Step 2 : Phosphorylation using a phosphorus precursor under anhydrous conditions (e.g., PCl₃ or POCl₃ in dichloromethane).
- Step 3 : Cyclization under controlled temperatures (60–80°C) to assemble the pentacyclic system .
Critical factors include solvent purity (e.g., dry THF or DCM) and inert atmospheres to prevent hydrolysis of intermediates.
Q. How can structural characterization be performed to confirm the compound’s architecture?
Use a combination of:
- X-ray crystallography to resolve the pentacyclic framework and phosphorus-oxygen bonding.
- ¹H/³¹P NMR spectroscopy to verify substituent positions (e.g., quinoline protons at δ 7.2–8.5 ppm and phosphorus signals near δ 20–30 ppm).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., Formula Weight: 348.29 g/mol ).
Cross-reference with PubChem or crystallographic databases for validation .
Q. What are the key physicochemical properties relevant to handling this compound?
- Melting Point : >300°C (indicative of high thermal stability) .
- Optical Activity : Specific rotation [α]ᴅ = −605° (c=1 in methanol), requiring chiral chromatography for enantiopure isolation .
- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to the dioxa-phosphapentacyclo system.
Advanced Research Questions
Q. How does steric hindrance from substituents influence reactivity in catalytic or ligand applications?
The bulky pentamethylphenyl groups impose steric constraints, which can be quantified using:
- Kinetic studies : Compare reaction rates with analogs lacking substituents.
- DFT calculations : Model steric maps (e.g., using %VBur values) to predict binding affinities in coordination chemistry .
Experimental data may show reduced catalytic turnover in crowded environments, necessitating tailored ligand designs.
Q. What methodologies resolve contradictions in reported optical rotation values across studies?
Discrepancies (e.g., [α]ᴅ = −605° vs. literature reports) may arise from:
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or phosphatases).
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .
Q. What experimental designs optimize reaction yields in multi-step syntheses?
Apply statistical design of experiments (DoE) :
Q. How do electronic effects in the phosphorus center modulate redox behavior?
- Cyclic voltammetry : Measure oxidation potentials (E₁/₂) in acetonitrile vs. Ag/AgCl.
- EPR spectroscopy : Detect radical intermediates during redox cycling.
The phosphorus-oxygen moiety may stabilize radical species, impacting applications in battery electrolytes or photoredox catalysis .
Data Analysis and Validation
Q. What strategies validate the compound’s proposed mechanism in catalytic cycles?
- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace oxygen transfer pathways.
- In situ spectroscopy : Monitor intermediates via Raman or UV-Vis during catalysis.
- Kinetic isotope effects (KIE) : Compare kₐₜ values for H₂O vs. D₂O to identify rate-determining steps .
Q. How can researchers assess its potential in materials science (e.g., as a photosensitizer)?
- UV-Vis spectroscopy : Measure absorption maxima (λₘₐₓ) in the visible range (e.g., 400–600 nm).
- Photoluminescence quantum yield (PLQY) : Compare emission efficiency with ruthenium polypyridyl complexes.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability for device integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
